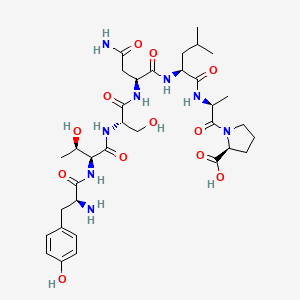
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-亮氨酸-L-丙氨酸-L-脯氨酸是一种由七个氨基酸组成的肽化合物:酪氨酸、苏氨酸、丝氨酸、天冬酰胺、亮氨酸、丙氨酸和脯氨酸。像这种肽在各种生物过程中起着至关重要的作用,包括信号传导、酶促功能和结构支持。
准备方法
合成路线和反应条件
L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-亮氨酸-L-丙氨酸-L-脯氨酸的合成通常涉及固相肽合成 (SPPS)。这种方法允许将受保护的氨基酸依次添加到固定在固体树脂上的生长的肽链中。一般步骤包括:
第一个氨基酸的连接: 到树脂。
脱保护: 氨基酸的保护基团。
偶联: 使用偶联试剂(如 HBTU 或 DIC)偶联下一个受保护的氨基酸。
重复: 脱保护和偶联循环,直到获得所需的肽序列。
裂解: 肽从树脂上的裂解和使用裂解混合物(通常包含 TFA(三氟乙酸))去除侧链保护基团。
工业生产方法
像 L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-亮氨酸-L-丙氨酸-L-脯氨酸这样的肽的工业生产通常采用自动肽合成仪,这些合成仪简化了 SPPS 过程。这些机器可以高精度地处理多个合成循环,确保一致性和可扩展性。
化学反应分析
反应类型
L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-亮氨酸-L-丙氨酸-L-脯氨酸可以进行各种化学反应,包括:
氧化: 酪氨酸残基可以被氧化形成二酪氨酸或其他氧化产物。
还原: 如果存在二硫键,可以还原为游离硫醇。
取代: 氨基酸残基可以被其他官能团取代或修饰以改变肽的性质。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂) 或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。
取代: 各种试剂,取决于所需的修饰,例如用于乙酰化的酰化剂。
形成的主要产物
氧化: 二酪氨酸,氧化丝氨酸衍生物。
还原: 来自二硫键的游离硫醇。
取代: 具有改变的官能团的修饰肽。
科学研究应用
L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-亮氨酸-L-丙氨酸-L-脯氨酸具有多种科学研究应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其在细胞信号通路和蛋白质相互作用中的作用。
医学: 在药物开发中具有潜在的治疗应用,特别是在设计基于肽的药物中。
工业: 用于开发基于肽的材料和生物技术应用。
作用机制
L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-亮氨酸-L-丙氨酸-L-脯氨酸的作用机制取决于其特定的生物学环境。一般来说,肽通过与特定受体结合或与靶蛋白相互作用来发挥其作用,从而调节信号通路或酶活性。参与的分子靶点和通路可以根据肽的序列和结构而有很大差异。
相似化合物的比较
类似化合物
- L-丝氨酸-L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-天冬酰胺-L-苏氨酸-L-脯氨酸-L-缬氨酸
- 甘氨酸,L-α-谷氨酰甘氨酰-L-苏氨酰-L-苯丙氨酰-L-苏氨酰-L-丝氨酰-L-α-天冬氨酰-L-缬氨酰-L-丝氨酰-L-丝氨酰-L-酪氨酰-L-亮氨酰-L-α-谷氨酰甘氨酰-L-谷氨酰胺-L-丙氨酰-L-丙氨酰-L-赖氨酰-L-α-谷氨酰-L-苯丙氨酰-L-异亮氨酰-L-丙氨酰-L-色氨酰-L-亮氨酰-L-缬氨酰-L-精氨酰甘氨酰-L-精氨酰-
独特性
L-酪氨酸-L-苏氨酸-L-丝氨酸-L-天冬酰胺-L-亮氨酸-L-丙氨酸-L-脯氨酸的独特之处在于其特定的氨基酸序列,这赋予了其独特的结构和功能特性。这种独特性可以影响其与受体的结合亲和力、稳定性和与其他类似肽相比的整体生物活性。
属性
CAS 编号 |
909016-97-3 |
|---|---|
分子式 |
C34H52N8O12 |
分子量 |
764.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H52N8O12/c1-16(2)12-22(29(48)37-17(3)33(52)42-11-5-6-25(42)34(53)54)38-30(49)23(14-26(36)46)39-31(50)24(15-43)40-32(51)27(18(4)44)41-28(47)21(35)13-19-7-9-20(45)10-8-19/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,49)(H,39,50)(H,40,51)(H,41,47)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1 |
InChI 键 |
RHHPMOQJEPPNIQ-MSSNVOTJSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


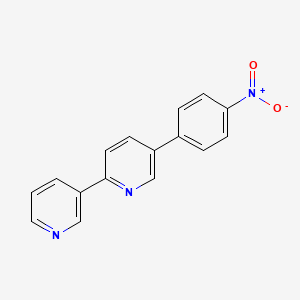
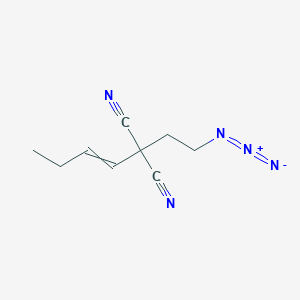
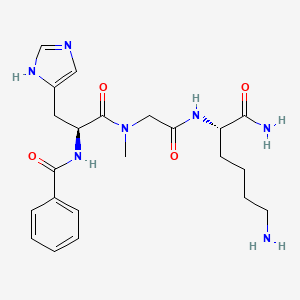
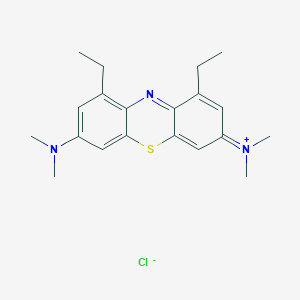
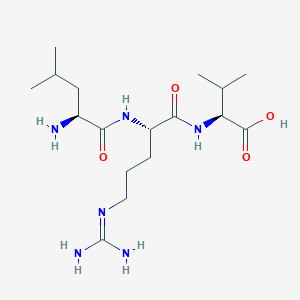

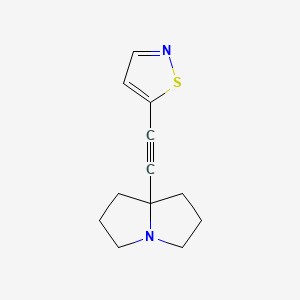
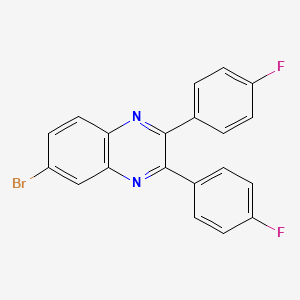
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
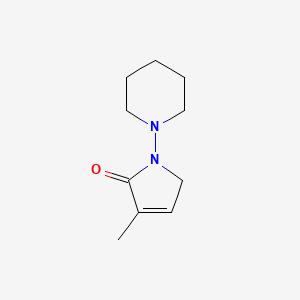
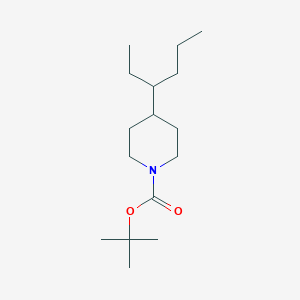
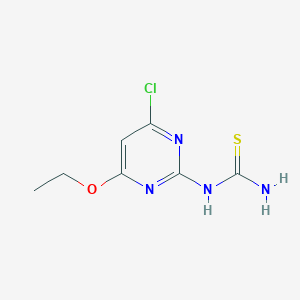
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
